molecular formula C8H9BrO2 B129414 2-(4-Bromophenoxy)ethanol CAS No. 34743-88-9

2-(4-Bromophenoxy)ethanol

Cat. No. B129414
CAS RN: 34743-88-9
M. Wt: 217.06 g/mol
InChI Key: QYIOGYCRGNHDNK-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)ethanol is a phenethyl alcohol derivative . It has a molecular formula of C8H9BrO2 and a molecular weight of 217.06 g/mol .


Molecular Structure Analysis

The IUPAC name for 2-(4-Bromophenoxy)ethanol is the same . The InChI string is InChI=1S/C8H9BrO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 . The Canonical SMILES string is C1=CC(=CC=C1OCCO)Br .


Physical And Chemical Properties Analysis

2-(4-Bromophenoxy)ethanol has a molecular weight of 217.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis of Lithium Organometallic Compounds

2-(4-Bromophenoxy)ethanol is utilized in the synthesis of lithium organometallic compounds, such as lithium 2-(4-lithiophenoxy)ethoxide . These compounds are pivotal in various organic synthesis reactions and serve as intermediates for the production of more complex molecules.

Analytical Chemistry

In analytical chemistry, 2-(4-Bromophenoxy)ethanol’s structure and properties can be analyzed using techniques like IR Spectrum and Mass Spectrometry to understand its behavior and interactions . This knowledge is essential for developing new analytical methods and enhancing existing ones.

Pharmaceutical Research

This compound finds applications in pharmaceutical research, where it’s used as a building block for synthesizing various pharmacologically active molecules . Its role in the development of new drugs and therapeutic agents is significant, contributing to advancements in medical treatments.

Material Science

In material science, 2-(4-Bromophenoxy)ethanol is involved in the creation of new materials with potential applications in electronics, coatings, and other industrial sectors . Its chemical properties allow for the development of materials with specific desired characteristics.

Environmental Science

The structural analogs of 2-(4-Bromophenoxy)ethanol, such as brominated phenols, are studied for their environmental fate and behavior, particularly their photodegradation under UV light. Understanding these processes is crucial for assessing the environmental impact of related compounds.

Biotechnology

While direct applications in biotechnology are not explicitly mentioned, the synthesis and manipulation of compounds like 2-(4-Bromophenoxy)ethanol can be crucial for biotechnological applications, including enzyme-catalyzed reactions and the production of biofuels .

Industrial Applications

2-(4-Bromophenoxy)ethanol serves as an intermediate in various industrial processes, contributing to the synthesis of flame retardants and other chemicals used in manufacturing .

Safety and Hazards

2-(4-Bromophenoxy)ethanol is classified as Acute Tox. 4 Oral . It’s harmful if swallowed . It’s recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . In case of swallowing, it’s advised to call a poison center or doctor .

properties

IUPAC Name

2-(4-bromophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BrO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIOGYCRGNHDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188299
Record name 2-(p-Bromophenoxy)ethanol
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Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(4-Bromophenoxy)ethanol

CAS RN

34743-88-9
Record name 2-(4-Bromophenoxy)ethanol
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Record name 2-(p-Bromophenoxy)ethanol
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Record name 2-(4-Bromophenoxy)ethanol
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Synthesis routes and methods I

Procedure details

In a reactor, 10.0 g of 4-bromophenol, 7.95 g of ethylene bromohydrin, 16.0 g of K2CO3, and 300 ml of acetone were charged, and stirred and refluxed for 50 hours to give a reaction solution. The reaction solution was poured into water, extracted with toluene, washed with water, and thereafter dried over sodium sulfate anhydride, and the solvent was evaporated and the residue was distilled under reduced pressure in GTO (glass tube oven) to give 5.55 g (Y., 44.3%) of 1-bromo-4-(2-hydroxyethoxy)benzene. GC; 96.8% b.p.; 100° C./0.1 mmHg (which was the prescribed temperature of GTO)
Quantity
10 g
Type
reactant
Reaction Step One
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7.95 g
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reactant
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16 g
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300 mL
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Synthesis routes and methods II

Procedure details

4-Bromophenol (1 eq.), ethylene carbonate (1 eq.) and imidazole (0.5% loading) were combined and heated at 150° C. for 2 h to afford the title compound as a brown oil.
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a sol. of 4-bromophenol (40 g, 231 mmol) in EtOH (140 mL) was added NaOH (10.2 g, 254 mmol). The resulting mixture was stirred at 70° C. for 30 min until the whole amount of NaOH had dissolved. A sol. of 2-bromoethanol (17.3 mL, 231 mmol) in EtOH (40 mL) was added dropwise at 70° C. The sol. rapidly turned milky. The mixture was heated to reflux overnight. The solvents were removed under reduced pressure, and the residue was dissolved in EtOAc. The mixture was washed with water and brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 1:5→1:4→1:3→1:2→EtOAc) yielded the title compound (39.2 g, 78%) as a pale brown oil that crystallized when placed at −18° C. Rf=0.3 in (EtOAc/heptane 1:1).
Quantity
40 g
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reactant
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10.2 g
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reactant
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140 mL
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solvent
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17.3 mL
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40 mL
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Yield
78%

Synthesis routes and methods IV

Procedure details

In a nitrogen atmosphere, 4-bromophenol 5.0 g, 2-bromoethanol 5.42 g, and potassium carbonate 12.0 g were added to N,N-dimethylformamide 30 ml, and the mixture was stirred at 100° C. After 1 hour, the mixture was cooled to room temperature and partitioned by adding water and diethyl ether. The organic layer was washed with water and brine, dried over magnesium sulfate anhydride and evaporated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate system), whereby the title compound 5.15 g, 82% was obtained as a colorless crystalline.
Quantity
5 g
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reactant
Reaction Step One
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5.42 g
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reactant
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12 g
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reactant
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30 mL
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solvent
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Synthesis routes and methods V

Procedure details

In DMF (150 ml) was dissolved 4-bromophenol (25 g). To the mixture was added potassium carbonate (30 g) and then was added dropwise 2-bromoethanol (23.5 g), and the mixture was stirred at 90° C. for 6 hours and cooled to room temperature. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=2/1) to give 2-(4-bromophenoxy)-1-ethanol (15.9 g).
Quantity
30 g
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reactant
Reaction Step One
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23.5 g
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reactant
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25 g
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150 mL
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